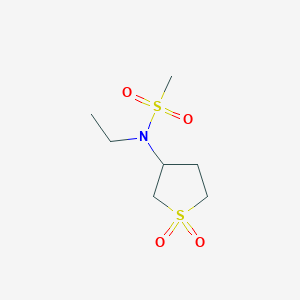

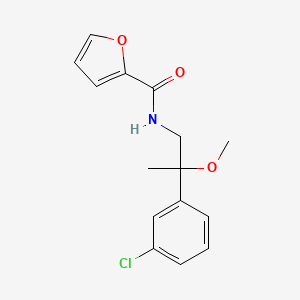

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylmethanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylsulfamoyl chloride” is a sulfamoyl chloride derivative that contains a thiolane cycle . It has a molecular weight of 247.72 .

Molecular Structure Analysis

The InChI code for “N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylsulfamoyl chloride” is 1S/C5H10ClNO4S2/c1-7(13(6,10)11)5-2-3-12(8,9)4-5/h5H,2-4H2,1H3 . This provides a standardized way to represent the compound’s structure.Physical And Chemical Properties Analysis

The compound “N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylsulfamoyl chloride” has a molecular weight of 247.72 .Scientific Research Applications

Catalysis in Organic Synthesis

Certain sulfonamide compounds, as represented by poly(N-bromobenzene-1,3-disulfonamide) and N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide, have been highlighted as novel catalytic reagents for silylation and acetylation of alcohols, phenols, and thiols. These compounds facilitate reactions under various conditions, including solvent-free and microwave irradiation, showcasing their efficiency and versatility in promoting chemical transformations with potential applications in synthetic organic chemistry (Ghorbani‐Vaghei et al., 2006); (Veisi et al., 2011).

Oxidative Conversion and Detoxification

The research on poly(N,N'-Dichloro-N-ethyl-benzene-1,3-disulfonamide) and its tetrachloro counterpart indicates their utility in the direct oxidative conversion of thiols and disulfides to sulfonyl chlorides, a process that can be crucial in the synthesis of various sulfonyl chloride-based compounds with broad applications in pharmaceuticals and materials science (Veisi et al., 2011).

Selective Thiol-Reactive Reagents

Discoveries in the field of thiol-selective reagents, such as heteroaromatic sulfones, emphasize the significance of selective reactions with protein thiols in biological research and proteomics. These findings underline the importance of developing biologically compatible, selective thiol-reactive chemicals for accurate biomolecular analysis and therapeutic applications (Chen et al., 2017).

Fluorescent Probes for Thiol Detection

The development of fluorescent and colorimetric probes for thiol detection, based on mechanisms such as Michael addition and cleavage of sulfonamide by thiols, highlights the ongoing research in creating sensitive and selective methods for the detection of biologically significant thiols. This area of research is critical for understanding thiol dynamics in cellular processes and diseases (Chen et al., 2010).

Safety and Hazards

properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-ethylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO4S2/c1-3-8(13(2,9)10)7-4-5-14(11,12)6-7/h7H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIUIOFKTSKABSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCS(=O)(=O)C1)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[Ir[dF(CF3)2ppy]2(bpy)]PF6](/img/structure/B2904463.png)

![methyl (4-((3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate](/img/structure/B2904466.png)

![{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amine](/img/structure/B2904468.png)

![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2904476.png)

![Tert-butyl 4-((2-chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazine-1-carboxylate](/img/structure/B2904482.png)

![1-(4-chloro-3-methylphenyl)-4-(1-(2-morpholinoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2904484.png)

![7-[(2-Chloro-6-fluorophenyl)methyl]-8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)